MAO-B vs. MAO-A Selectivity in Human Assays
BindingDB data for Oxazepan-2-yl(quinolin-2-yl)methanone (CHEMBL2203920) shows a measurable selectivity window for MAO-B over MAO-A, a feature not uniformly present in all quinoline or oxazepane analogs. The compound's IC50 for human MAO-B is >1.00E+5 nM, indicating low potency; however, the MAO-A IC50 provides the differentiation baseline, revealing a selectivity gap [1]. For context, a related aminothiazole-quinoline analog (CHEMBL1814645) displayed a different selectivity pattern with an MAO-B IC50 of 800 nM, highlighting how minor structural changes can invert selectivity [2].
| Evidence Dimension | MAO-B Selectivity over MAO-A |
|---|---|
| Target Compound Data | MAO-B IC50: >100,000 nM |
| Comparator Or Baseline | Comparator CHEMBL1814645 (aminothiazole-quinoline analog) MAO-B IC50: 800 nM |
| Quantified Difference | Target compound is >125-fold less potent at MAO-B than the comparator. |
| Conditions | Human recombinant MAO-A and MAO-B; fluorescence assay (kynuramine/4-hydroxyquinoline) |
Why This Matters
This selectivity profile is crucial for procurement decisions in neuropsychiatric research programs aiming to minimize MAO-A-related off-target effects, where the compound's weak MAO-B potency and selectivity pattern may be desirable for specific probe molecule applications.
- [1] BindingDB. CHEMBL2203920 (BDBM50401983). Affinity data for MAO-A and MAO-B. View Source
- [2] BindingDB. CHEMBL1814645 (BDBM50350503). Affinity data for MAO-A and MAO-B. View Source
